2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine
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Overview
Description
2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is a heterocyclic compound that contains both pyrazine and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine typically involves the reaction of 2-chloropyrazine with 1-(3-methoxyphenyl)piperazine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents for various diseases, including neurological disorders and cancer.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrazin-2-yl)piperazine: A similar compound with a pyrazine and piperazine moiety but lacking the chloro and methoxy substituents.
2-(Piperazin-1-yl)pyrazine: Another related compound with a similar structure but different substituents.
Uniqueness
2-Chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine is unique due to the presence of both chloro and methoxy groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its pharmacokinetic properties compared to similar compounds .
Properties
Molecular Formula |
C15H17ClN4O |
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Molecular Weight |
304.77 g/mol |
IUPAC Name |
2-chloro-3-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazine |
InChI |
InChI=1S/C15H17ClN4O/c1-21-13-4-2-3-12(11-13)19-7-9-20(10-8-19)15-14(16)17-5-6-18-15/h2-6,11H,7-10H2,1H3 |
InChI Key |
WYKYPLIBPFFEOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=CN=C3Cl |
Origin of Product |
United States |
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